![molecular formula C13H11N3O2 B2784827 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255785-61-5](/img/structure/B2784827.png)
2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
The compound “2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a chemical compound with the CAS Number: 1556705-32-8 . It has a molecular weight of 243.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N3O2/c1-18-10-4-2-9(3-5-10)11-8-12-13(17)14-6-7-16(12)15-11/h2-5,8H,6-7H2,1H3,(H,14,17) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is stored at room temperature .Scientific Research Applications
Cancer Research
- Inhibition of Lung Cancer Cell Growth: Derivatives of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have been synthesized and shown to inhibit the growth of A549 and H322 lung cancer cells in a dosage-dependent manner. This finding suggests potential applications in lung cancer therapy (Zheng et al., 2011).
Synthesis and Structural Analysis
- Development of Novel Compounds: Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been achieved through various chemical processes, with their structures determined by IR, NMR, and X-ray diffraction analysis. These developments are significant for advancing chemical and pharmaceutical research (Kaping et al., 2016).
Pharmacological Applications
- Anticancer and Antifungal Activities: Synthesized derivatives of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have been screened for their anticancer activity against Ehrlich Ascites Carcinoma (EAC) cells. This research opens up possibilities for developing new anticancer drugs. Additionally, some studies have explored the antifungal potential of these compounds, which could lead to new treatments for fungal infections (Hassan et al., 2014).
Optical Properties
- Fluorescent Compounds: Studies on the optical properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives reveal their potential use in fluorescence spectroscopy. Understanding the effect of pH on their optical properties could lead to applications in biological imaging and diagnostics (Zheng et al., 2011).
Chemical Modification and Biological Interaction
- Creation of Condensed Systems: Research has been conducted on the synthesis of compounds involving the integration of pyrazole and 1,2,4-triazole fragments, which can interact with various biological targets. This research is crucial for drug discovery and understanding biological interactions (Fedotov et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby preventing cell cycle progression and inducing apoptosis .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
properties
IUPAC Name |
2-(4-methoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-10-4-2-9(3-5-10)11-8-12-13(17)14-6-7-16(12)15-11/h2-8H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJVGYNQYGITSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
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